Scientific Field: Pharmacology
Methods of Application: The study involved the synthesis of the compound and its application to differentiated SH-SY5Y and HepG2 cell lines.
Scientific Field: Neurotoxicity Research
Methods of Application: The study investigated its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens.
Results: 25B-NBOMe increased DA, 5-HT, and glutamate release in all studied brain regions, induced hallucinogenic activity, and lowered the recognition index (Ri) vs. control in the novel object recognition test (NOR).
Scientific Field: Pharmacokinetics
Summary of Application: This compound, along with other NBOMe-derived new psychoactive substances, has been studied for its interactions with human cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and understanding their interactions with new substances can provide valuable insights into the pharmacokinetics and potential drug-drug interactions of these substances.
Methods of Application: The study likely involved the synthesis of the compound and its incubation with human liver microsomes or recombinant cytochrome P450 enzymes.
Scientific Field: Psychopharmacology
Methods of Application: The study likely involved the administration of the compound to animal models and the observation of their behavior. The hallucinogenic activity was investigated using head and body twitch response (WDS), cognitive functions were examined with the novel object recognition test (NOR), locomotor activity was studied in the open field (OF), while anxiogenic/anxiolytic effect was tested using the light/dark box (LDB).
Results: 25B-NBOMe showed hallucinogenic activity in a wide range of doses. The changes in neurotransmitter levels may be related to 25B-NBOMe affinity for 5-HT2A receptor.
N-(2-methoxybenzyl)-3-pentanamine hydrobromide is a chemical compound classified as a substituted phenethylamine. Its structure features a methoxybenzyl group attached to a pentanamine backbone, making it an interesting molecule for various scientific applications. The compound has the molecular formula CHBrN and a molecular weight of 288.23 g/mol . The presence of the methoxy group enhances its solubility and reactivity, which are crucial for its biological and chemical interactions.
Research indicates that N-(2-methoxybenzyl)-3-pentanamine hydrobromide interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. It acts as an agonist at these receptors, influencing neurotransmitter release and modulating various physiological processes. This mechanism suggests potential therapeutic applications in treating neurological disorders.
The synthesis of N-(2-methoxybenzyl)-3-pentanamine hydrobromide typically involves the following steps:
In industrial settings, similar methods are employed but optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
N-(2-methoxybenzyl)-3-pentanamine hydrobromide has several applications across different fields:
Studies on N-(2-methoxybenzyl)-3-pentanamine hydrobromide have focused on its interaction with biological macromolecules and its effects on cellular processes. Its ability to modulate receptor activity suggests that it may influence various signaling pathways within cells, which could be beneficial in drug development aimed at treating conditions linked to neurotransmitter imbalances .
Several compounds share structural similarities with N-(2-methoxybenzyl)-3-pentanamine hydrobromide. Here are some notable examples:
Compound Name | Structural Features |
---|---|
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide | Contains a brominated benzyl group |
N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide | Features an indole moiety |
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide | Incorporates a cycloheptane ring |
N-(5-bromo-2-methoxybenzyl)ethanamine hydrochloride | Shorter alkyl chain compared to pentanamine |
N-(2-methoxybenzyl)-3-pentanamine hydrobromide is unique due to its specific combination of a methoxy-substituted benzyl group with a pentanamine chain. This structural configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for targeted research and applications in medicinal chemistry .